

Application Notes: Cell-Based Assays for Tie2 Kinase Activity

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Compound of Interest		
Compound Name:	Tie2 kinase inhibitor 2	
Cat. No.:	B593661	Get Quote

Introduction

The TEK receptor tyrosine kinase (Tie2), predominantly expressed on endothelial cells, is a critical regulator of vascular development, angiogenesis, and vascular maintenance.[1][2][3] Its ligands, the angiopoietins (Ang), modulate Tie2 activity to control endothelial cell survival, proliferation, and migration.[1][2][3] Angiopoietin-1 (Ang1) is the primary agonist, promoting vascular stability, while Angiopoietin-2 (Ang2) acts as a context-dependent antagonist or partial agonist.[4][5][6] Dysregulation of the Ang-Tie2 signaling axis is implicated in various pathologies, including cancer and inflammatory diseases, making Tie2 a key therapeutic target. [1][3][7]

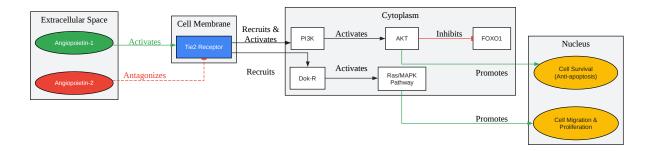
These application notes provide detailed protocols for essential cell-based assays designed to quantify Tie2 kinase activity and its downstream functional consequences in a cellular context. The assays are vital for screening and characterizing potential Tie2 inhibitors or activators in drug discovery and development.

Tie2 Signaling Pathway

Upon binding of its agonist ligand, Ang1, the Tie2 receptor dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain.[5] These phosphotyrosine sites serve as docking platforms for various adaptor proteins and signaling molecules, initiating downstream cascades. Key pathways activated include the Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway, which is crucial for endothelial cell survival and anti-apoptotic responses,



and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell migration.[1][8][9][10]



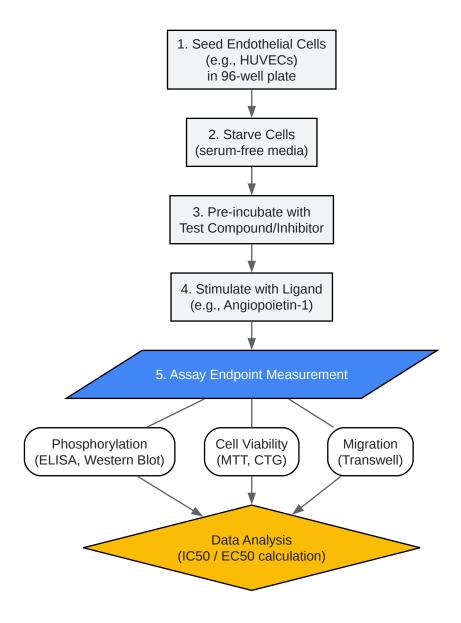
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Caption: Simplified Tie2 Signaling Pathway.

General Experimental Workflow

The workflow for assessing Tie2 kinase modulators typically involves treating endothelial cells with test compounds, stimulating the pathway with a ligand like Ang1, and then measuring a specific endpoint, such as receptor phosphorylation or a functional cellular response.





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Caption: General workflow for Tie2 cell-based assays.

Tie2 Phosphorylation Assay

Application: This assay directly measures the kinase activity of the Tie2 receptor by quantifying its autophosphorylation upon ligand stimulation. It is a primary method for identifying and characterizing direct inhibitors of Tie2.

Principle: Endothelial cells are treated with test compounds and then stimulated with Ang1. The cells are then lysed, and the amount of phosphorylated Tie2 (p-Tie2) is measured relative to



the total amount of Tie2 protein. This can be accomplished using various formats, such as cell-based ELISA, Western blotting, or homogeneous assays like AlphaLISA.[11][12][13]

Protocol: Cell-Based ELISA for p-Tie2

- Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well tissue culture plate at a density of 20,000 cells/well and culture for 48 hours at 37°C, 5% CO2.[11]
- Serum Starvation: Gently wash the cells with PBS and replace the culture medium with serum-free medium. Incubate for 2-12 hours to reduce basal receptor activity.[12][14]
- Compound Treatment: Add test compounds (e.g., potential Tie2 inhibitors) at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
- Ligand Stimulation: Add Ang1 to a final concentration of 200-400 ng/mL to all wells except the unstimulated control.[13][14] Incubate for 15-30 minutes at 37°C.[12][13]
- Cell Lysis: Aspirate the medium and add 50-100 μL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Incubate for 10-20 minutes on ice with gentle shaking.[11]
- ELISA Procedure:
 - Transfer 10-50 μL of lysate to a 96-well plate pre-coated with a Tie2 capture antibody.
 - Incubate for 2 hours at room temperature.
 - Wash the wells 3-4 times with wash buffer.
 - Add a detection antibody specific for phosphorylated tyrosine (pY992) or a general phosphotyrosine antibody (e.g., 4G10), conjugated to an enzyme like HRP. Incubate for 1-2 hours.
 - Wash the wells 3-4 times.
 - Add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops.



- Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Data Normalization (Optional but Recommended): In a parallel plate, repeat the assay using a detection antibody for total Tie2 to normalize the p-Tie2 signal to the total amount of receptor.

Data Presentation

Compound	Concentration (nM)	p-Tie2 Signal (Absorbance)	% Inhibition	IC50 (nM)
Vehicle	0	1.25	0%	\multirow{4}{*} {56}
Rebastinib	10	0.98	22%	
Rebastinib	100	0.61	51%	_
Rebastinib	1000	0.15	88%	_
Control Cmpd	1000	1.22	2%	>10,000

Note: Data are

representative.

The IC50 for a

soluble Tie2

receptor (ExTek)

was reported to

be 56 nM in an

Ang1-mediated

cell growth and

survival assay.

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Endothelial Cell Migration Assay

Application: This assay assesses the functional consequence of Tie2 signaling on endothelial cell motility, a key process in angiogenesis. It is used to evaluate how compounds affect the migratory capacity of endothelial cells in response to a chemoattractant.



Principle: The Boyden chamber or Transwell assay is commonly used to measure chemotaxis. [16][17] Endothelial cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., Ang1 or VEGF). Cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified after a specific incubation period.

Protocol: Transwell Migration Assay

- Preparation: Rehydrate 24-well Transwell inserts (8 μm pore size) with serum-free medium for 1-2 hours at 37°C.
- Cell Preparation: Culture HUVECs to ~80% confluency, then serum-starve for 4-6 hours.
 Harvest the cells using trypsin and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.
- Assay Setup:
 - Add 600 μL of serum-free medium containing the chemoattractant (e.g., 50 ng/mL VEGF or 200 ng/mL Ang1) to the lower wells of the 24-well plate.
 - Add 100 μL of the cell suspension (containing 100,000 cells) to the upper chamber of each Transwell insert. If testing inhibitors, the cells should be pre-treated with the compounds for 30-60 minutes prior to seeding, and the compound should also be present in the media of both chambers.
- Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.
- Quantification:
 - Carefully remove the Transwell inserts. Use a cotton swab to gently remove the nonmigrated cells from the upper surface of the membrane.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
 - Stain the cells with 0.1% Crystal Violet for 20 minutes.
 - Wash the inserts thoroughly with water and allow them to air dry.



Count the number of migrated cells in 4-5 random high-power fields under a microscope.
 Alternatively, the dye can be extracted with a solvent (e.g., 10% acetic acid) and the absorbance measured.[18]

Data Presentation

Treatment Group	Chemoattractant	Migrated Cells (Avg. per field)	% Migration vs. Control
No Chemoattractant	None	15 ± 4	12%
Vehicle Control	VEGF (50 ng/mL)	125 ± 12	100%
Tie2 Inhibitor (1 μM)	VEGF (50 ng/mL)	45 ± 8	36%
HUVEC-Tie2 + Ang1-	VEGF (50 ng/mL)	-	(OD595 reduced from 3.54 to 1.28)[18]

Note: Data are representative. One

study showed that

Tie2/Ang1 co-delivery

significantly

suppressed VEGF-

induced migration.[18]

Endothelial Cell Proliferation/Viability Assay

Application: This assay measures the effect of Tie2 signaling on endothelial cell survival and proliferation, which are critical for the maintenance and expansion of vascular networks.

Principle: Tie2 activation by Ang1 promotes endothelial cell survival, particularly under stress conditions like serum deprivation.[4][12] This can be measured using various methods that quantify cell viability or metabolic activity, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12]

Protocol: CellTiter-Glo® Viability Assay

 Cell Seeding: Seed HUVECs or Ba/F3 cells engineered to express human Tie2 into a white, clear-bottom 96-well plate at 5,000-10,000 cells/well.[12]



- Serum Starvation & Treatment: Culture cells in low-serum (e.g., 0.05% FBS) or serum-free medium.[12] Add test compounds and/or Ang1 (e.g., 1 μg/mL).[12]
- Incubation: Culture the cells for 48-72 hours in a CO2 incubator at 37°C.[12]
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - \circ Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 μ L).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure luminescence using a plate-reading luminometer.

Data Presentation

Treatment Group	Ang1 (1 μg/mL)	Luminescence (RLU)	% Viability vs. Ang1 Control
Vehicle	-	5,200	15%
Vehicle	+	35,000	100%
Tie2 Inhibitor (100 nM)	+	18,500	53%
Tie2 Inhibitor (1 μM)	+	6,100	17%

Note: Data are

representative.

Cellular viability is

often normalized with

basal activity (no

ligand) defined as 0%

and the activity of

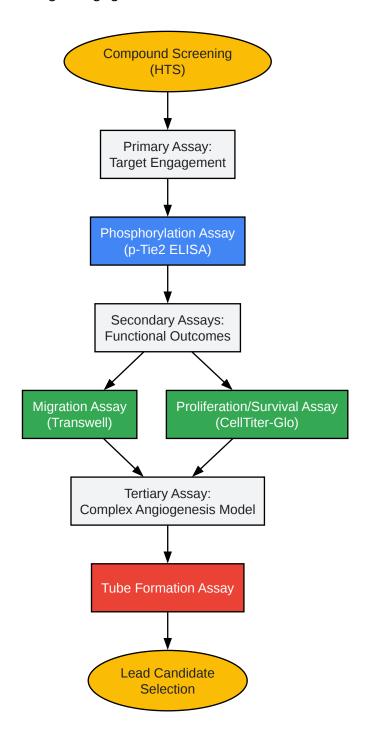
Ang1 defined as

100%.[12]



Assay Logic and Interpretation

The selection of assays allows for a comprehensive evaluation of a compound's effect on the Tie2 pathway, from direct target engagement to downstream cellular functions.



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Caption: Logical flow from primary to functional assays.



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